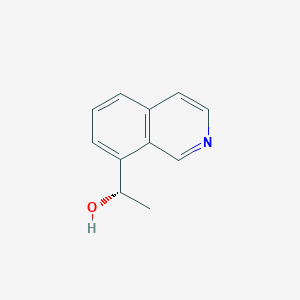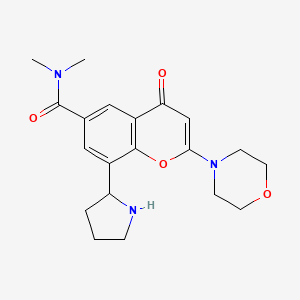
N,N-dimethyl-2-morpholin-4-yl-4-oxo-8-pyrrolidin-2-ylchromene-6-carboxamide
Descripción general
Descripción
N,N-dimethyl-2-morpholin-4-yl-4-oxo-8-pyrrolidin-2-ylchromene-6-carboxamide is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, with its unique structure, holds potential for various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-morpholin-4-yl-4-oxo-8-pyrrolidin-2-ylchromene-6-carboxamide typically involves multi-step organic reactions. The starting materials might include chromene derivatives, morpholine, and pyrrolidine. Common synthetic routes could involve:
Condensation Reactions: Combining chromene derivatives with morpholine under acidic or basic conditions.
Amidation: Introducing the carboxamide group through reactions with amines or amides.
Cyclization: Forming the pyrrolidine ring through intramolecular cyclization reactions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This might include:
Catalysis: Using catalysts to enhance reaction rates.
Purification: Employing techniques like crystallization, distillation, or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
N,N-dimethyl-2-morpholin-4-yl-4-oxo-8-pyrrolidin-2-ylchromene-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced chromene derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield higher oxo derivatives, while reduction could produce more saturated compounds.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of N,N-dimethyl-2-morpholin-4-yl-4-oxo-8-pyrrolidin-2-ylchromene-6-carboxamide involves its interaction with specific molecular targets. These might include:
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate biological responses.
Pathways: Affecting signaling pathways that regulate cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
Chromene Derivatives: Compounds with similar chromene structures.
Morpholine Derivatives: Compounds containing the morpholine ring.
Pyrrolidine Derivatives: Compounds with the pyrrolidine ring.
Uniqueness
N,N-dimethyl-2-morpholin-4-yl-4-oxo-8-pyrrolidin-2-ylchromene-6-carboxamide is unique due to its combination of functional groups and rings, which confer specific chemical and biological properties.
Propiedades
Fórmula molecular |
C20H25N3O4 |
|---|---|
Peso molecular |
371.4 g/mol |
Nombre IUPAC |
N,N-dimethyl-2-morpholin-4-yl-4-oxo-8-pyrrolidin-2-ylchromene-6-carboxamide |
InChI |
InChI=1S/C20H25N3O4/c1-22(2)20(25)13-10-14(16-4-3-5-21-16)19-15(11-13)17(24)12-18(27-19)23-6-8-26-9-7-23/h10-12,16,21H,3-9H2,1-2H3 |
Clave InChI |
FKFNOGOILJPAAT-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)C1=CC2=C(C(=C1)C3CCCN3)OC(=CC2=O)N4CCOCC4 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{[2-(Dimethylamino)ethyl]oxy}-4-pyrimidinamine](/img/structure/B8483350.png)
![Tert-butyl 4-[5-(2-acetamidopyridin-4-yl)-4-(3-chlorophenyl)-1,3-thiazol-2-yl]piperidine-1-carboxylate](/img/structure/B8483355.png)
![7-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester](/img/structure/B8483362.png)
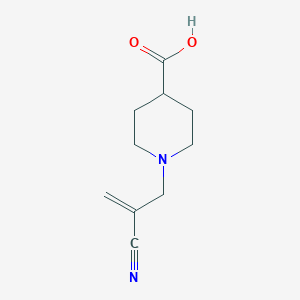
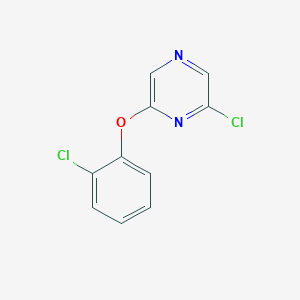
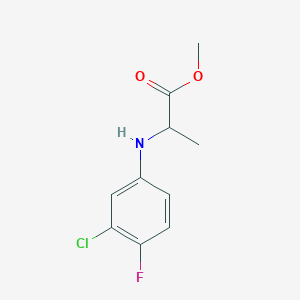
![N-[(Benzyloxy)carbonyl]-N-methylglycyl-L-proline](/img/structure/B8483387.png)
![9,9'-spirobi[fluorene]-2,2'-dicarboxylic Acid](/img/structure/B8483390.png)
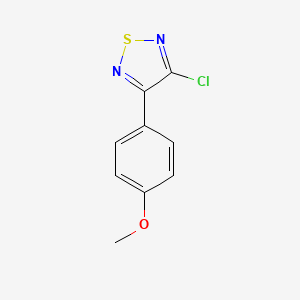
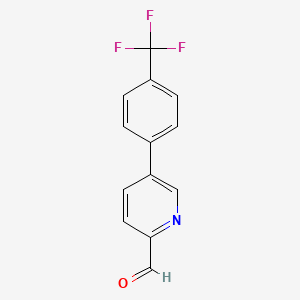
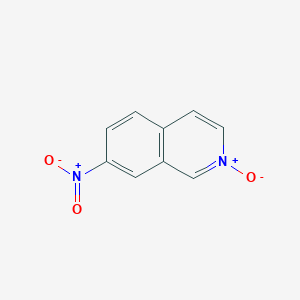
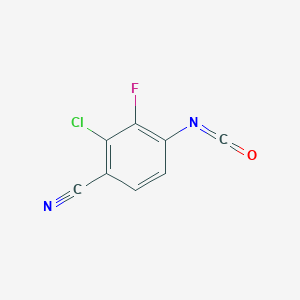
![4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridylmethanol](/img/structure/B8483434.png)
